Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
3-Thiophenecarboxylicacid,2-[[(3-methyl-2-benzofuranyl)carbonyl]amino]-,methylester(9ci) is a complex organic compound that features a thiophene ring, a benzofuran moiety, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylicacid,2-[[(3-methyl-2-benzofuranyl)carbonyl]amino]-,methylester(9ci) typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced via a Friedel-Crafts acylation reaction, where benzofuran is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Coupling of the Two Moieties: The thiophene and benzofuran moieties are coupled through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the benzofuran moiety.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The benzofuran and thiophene rings are known to interact with various biological targets, making this compound a promising lead for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or photovoltaic materials, due to its conjugated system.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzofuran moiety is known to interact with DNA and proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Thiophenecarboxylicacid,5-ethyl-2-[[(3-methyl-2-benzofuranyl)carbonyl]amino]-,ethylester(9ci)
- 3-Methyl-2-thiophenecarboxylic acid
Uniqueness
What sets 3-Thiophenecarboxylicacid,2-[[(3-methyl-2-benzofuranyl)carbonyl]amino]-,methylester(9ci) apart is the combination of the thiophene and benzofuran rings, which imparts unique electronic and steric properties. This makes it a valuable compound for various applications, from drug development to materials science.
Properties
Molecular Formula |
C16H13NO4S |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
methyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H13NO4S/c1-9-10-5-3-4-6-12(10)21-13(9)14(18)17-15-11(7-8-22-15)16(19)20-2/h3-8H,1-2H3,(H,17,18) |
InChI Key |
AGOZWEDPAVBOOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CS3)C(=O)OC |
Origin of Product |
United States |
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